Di((2H3)methyl) sulphate
Overview
Description
Di((2H3)methyl) sulphate, commonly known as DMDS, is an organosulfur compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a pungent odor and is highly reactive. DMDS is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent for a variety of materials. It is also used as a pesticide, herbicide, and fungicide in agriculture, as well as an antifouling agent in marine applications.
Scientific Research Applications
Hydrolysis and Solvent Interaction
- Di((2H3)methyl) sulphate's hydrolysis rate is significantly influenced by the solvent used, increasing by a factor of 107 when changing from water to moist dioxan. This reaction is acid-catalysed, with the reaction species likely being the zwitterion R–O+H–SO2–O– (Batts, 1966).
Infrared and Magnetic Investigations in Metal Chelates
- In the study of metal sulphate complexes with α-diimine ligands, this compound's infrared spectra indicate diverse complex types, including those with ionic sulphate and those where sulphato groups behave as unidentate or bridging ligands (Chia, Lindoy, & Livingstone, 1968).
Spectrophotometric Determination Methods
- This compound is involved in methods for the spectrophotometric determination of sulphate, such as the conversion to methylene blue after reduction to sulphide (Gustafsson, 1960).
Crystal and Molecular Structure Analysis
- X-ray diffraction methods reveal insights into the structure of this compound-related compounds, elucidating aspects like crystallization, interplanar distances, and molecular orientation (Gomes et al., 1994).
Synthesis and Structural Characterization of Biologically Active Compounds
- This compound's derivatives, such as sulphated polysaccharides, show a range of biological properties, necessitating mild conditions for reproducible and nondegradative preparation (Papy-Garcia et al., 2005).
Gas Chromatographic Determination of Inorganic Anions
- Conversion of inorganic anions into methyl derivatives using this compound allows for their determination through gas chromatography, enhancing the ability to measure various anions at trace levels (Funazo, Tanaka, & Shono, 1981).
Safety and Hazards
Mechanism of Action
Target of Action
Di((2H3)methyl) sulphate, also known as Dimethylsulfate-d6, is a highly reactive chemical that primarily targets biologically active molecules . It acts as an alkylating agent , introducing alkyl radicals into these molecules and thereby preventing their proper functioning . It can also act as an immunosuppressive agent , suppressing immune function through several mechanisms of action .
Mode of Action
Dimethylsulfate-d6 interacts with its targets by transferring one methyl group more quickly than the second . This methylation process is assumed to occur via an SN2 reaction . The compound’s high reactivity makes it a preferred methylating agent in organic synthesis .
Biochemical Pathways
Given its role as a methylating agent, it can be inferred that it likely affects pathways involving phenols, amines, and thiols . These molecules are common targets for methylation, which can alter their function and impact various biochemical pathways.
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It’s known that the compound is a colorless, oily liquid with a slight onion-like odor . It has a vapor pressure of 0.7 mmHg at 25 °C , suggesting that it can readily evaporate into the air, which may influence its distribution and bioavailability.
Result of Action
The molecular and cellular effects of Dimethylsulfate-d6’s action largely stem from its alkylating and immunosuppressive properties . As an alkylating agent, it can prevent the proper functioning of biologically active molecules, potentially leading to cytotoxic effects . As an immunosuppressive agent, it can diminish the extent and/or voracity of an immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its vapor pressure suggests that temperature can affect its evaporation rate and thus its distribution in the environment . Moreover, its toxicity and reactivity indicate that it poses significant environmental hazards .
Biochemical Analysis
Biochemical Properties
Di((2H3)methyl) sulphate plays a significant role in biochemical reactions. It is a reagent for the methylation of phenols, amines, and thiols . One methyl group is transferred more quickly than the second . The methyl transfer is assumed to occur via an SN2 reaction .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is highly toxic and can cause mucosal inflammation of eyes, nose, oropharynx, and airways . This can progress to severe airway edema and necrosis, and non-cardiogenic pulmonary edema . Other systemic effects include convulsions, delirium, coma, and renal, hepatic, and cardiac failure .
Molecular Mechanism
The molecular mechanism of action of this compound involves the transfer of a methyl group to phenols, amines, and thiols . This process is assumed to occur via an SN2 reaction .
Temporal Effects in Laboratory Settings
It is known that it is highly reactive and toxic .
Metabolic Pathways
It is known that it acts as a methylating agent in organic synthesis .
properties
IUPAC Name |
bis(trideuteriomethyl) sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGXNSJCAHWJZ-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OS(=O)(=O)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164923 | |
Record name | Di((2H3)methyl) sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15199-43-6 | |
Record name | Methan-d3-ol, 1,1′-sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15199-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di((2H3)methyl) sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015199436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di((2H3)methyl) sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di[(2H3)methyl] sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was dimethylsulfate-d6 employed in the structural elucidation of cinepazide metabolites?
A: Researchers utilized dimethylsulfate-d6 to determine the position of demethylation in two cinepazide metabolites (M-III and M-V) isolated from rat urine []. By methylating the metabolites with dimethylsulfate-d6 and subsequently analyzing them using FT-NMR spectrometry, the researchers could pinpoint the exact location of the hydroxyl group introduced by the demethylation process. This method provided crucial information for confirming the structures of these metabolites.
Q2: Are there other applications of dimethylsulfate-d6 in synthetic chemistry beyond its use as an internal standard?
A: Yes, dimethylsulfate-d6 is a versatile reagent for introducing deuterium-labeled methyl groups into molecules. In one study, it facilitated the synthesis of deuterium and 15N‐labelled 2,5‐Bis[5‐(methoxyamidino)‐2‐pyridyl]furan derivatives []. This demonstrates its utility in preparing isotopically labelled compounds for various research applications, including mechanistic studies and drug development.
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